molecular formula C15H13N3O4 B2440713 2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile CAS No. 945299-20-7

2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile

Cat. No.: B2440713
CAS No.: 945299-20-7
M. Wt: 299.286
InChI Key: SAGBSDVXSDAQFQ-UHFFFAOYSA-N
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Description

2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile is an organic compound with the molecular formula C15H13N3O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitro group, a benzonitrile group, and a dimethoxyphenyl group.

Preparation Methods

The synthesis of 2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile typically involves several steps. One common method includes the reaction of 2,4-dimethoxyaniline with 5-nitro-2-chlorobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .

Chemical Reactions Analysis

2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and applications of this compound.

Properties

IUPAC Name

2-(2,4-dimethoxyanilino)-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-21-12-4-6-14(15(8-12)22-2)17-13-5-3-11(18(19)20)7-10(13)9-16/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGBSDVXSDAQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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